molecular formula C16H16BrN5O B2487581 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2380034-68-2

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2487581
CAS No.: 2380034-68-2
M. Wt: 374.242
InChI Key: WFOZEXMBAFDXTG-UHFFFAOYSA-N
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Description

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a pyridine carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products

Mechanism of Action

The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form specific interactions with active sites, while the piperidine and pyridine carbonitrile groups contribute to the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c17-13-8-20-16(21-9-13)23-11-12-3-2-6-22(10-12)15-4-1-5-19-14(15)7-18/h1,4-5,8-9,12H,2-3,6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOZEXMBAFDXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(N=CC=C2)C#N)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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